1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea
Description
1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a bifunctional heterocyclic scaffold. The molecule comprises:
- A urea core (–NH–CO–NH–) with two substituents: o-Tolyl group (3-(o-tolyl)) attached to one nitrogen. (5-(Thiophen-2-yl)furan-2-yl)methyl group linked to the other nitrogen. The thiophene and furan rings contribute to π-conjugation, while the o-tolyl group introduces steric bulk.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-5-2-3-6-14(12)19-17(20)18-11-13-8-9-15(21-13)16-7-4-10-22-16/h2-10H,11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCCXOCXNLDDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction between thiophene-2-carbaldehyde and furan-2-carbaldehyde in the presence of a base to form the intermediate compound.
Urea formation: The intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the final product, 1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and furan rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Key Findings:
- Anticancer Activity: Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 and A549 cells. The mechanism involves the inhibition of specific enzymes or receptors associated with tumor growth and survival .
Materials Science
The unique structural properties of 1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea make it suitable for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to its favorable electronic properties.
Applications:
- Organic Light Emitting Diodes (OLEDs): The compound's ability to facilitate charge transport and light emission makes it a candidate for use in OLED technology.
- Organic Photovoltaics (OPVs): Its structural features may enhance the efficiency of solar energy conversion processes.
Biological Studies
Research into the biological activities of this compound has revealed potential antimicrobial and anti-inflammatory properties. The incorporation of thiophene and furan rings is particularly significant in enhancing these activities.
Biological Activity Overview:
- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects: Preliminary studies indicate that it may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic uses .
Mechanism of Action
The mechanism of action of 1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound shares the urea core and thiophene/furan motifs with compounds 4a-d and 5b/CAP-1 but differs in substituent topology (e.g., o-tolyl vs. adamantane or chlorophenyl).
- Synthesis of such compounds typically involves condensation reactions (e.g., urea coupling under basic conditions) or multi-step functionalization of heterocyclic precursors .
Spectroscopic and Physicochemical Properties
Table 2: NMR and HRMS Data for Selected Analogues
*Predicted data based on analogues.
Key Observations :
- Urea NH protons in 5b and CAP-1 appear as broad singlets (δ ~5.28–5.93), consistent with hydrogen bonding. The target compound’s NH signals are expected in this range.
- Thiophene protons in 4a-d and CAP-1 resonate at δ ~6.5–7.5, while furan protons in 5b appear at δ ~6.06–6.07 .
- The o-tolyl methyl group in the target compound would likely show a singlet near δ 2.3, distinct from adamantane or chlorophenyl substituents.
Impact of Substituents on Properties
- Solubility : Bulky substituents (e.g., adamantane in 5b) reduce solubility in polar solvents compared to smaller groups like o-tolyl .
- Melting Points : Urea derivatives with rigid substituents (e.g., phthalazin-yl in ) exhibit higher melting points (155–244°C) due to crystalline packing . The target compound’s melting point is likely in this range.
- Electronic Effects : Electron-rich thiophene/furan rings enhance π-stacking, while electron-withdrawing groups (e.g., Cl in CAP-1) modulate reactivity .
Biological Activity
The compound 1-((5-(thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. Urea derivatives, particularly those containing thiophene and furan moieties, have been implicated in various therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 1-((5-(thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea can be represented as follows:
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural components, which allow it to interact with various biological targets. The following sections provide a detailed examination of its pharmacological effects.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of thiourea and urea derivatives. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound may inhibit pathways involved in cell proliferation and induce apoptosis in cancer cells. Thiourea derivatives have been reported to target angiogenesis and modulate signaling pathways critical for cancer progression .
- Case Study : In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines .
2. Anti-Urease Activity
Urease inhibitors are crucial in treating conditions like kidney stones and infections caused by urease-producing bacteria. The compound's structure suggests potential urease inhibitory activity:
- Research Findings : A related study on thiourea derivatives indicated significant urease inhibition, with synthesized compounds displaying varying degrees of efficacy compared to standard inhibitors .
3. Antimicrobial Properties
Thiophene-containing compounds have been recognized for their antimicrobial properties:
- Activity Spectrum : Preliminary data suggest that the compound may exhibit antibacterial and antifungal activities, potentially effective against a range of pathogens .
Data Table: Biological Activities
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Step | Optimal Conditions | Yield Improvement Strategy |
|---|---|---|
| Thiophene cyclization | Au(I) catalyst, CH₃CN, 85°C | Microwave-assisted heating |
| Urea coupling | Triphosgene, DCM, 0°C | Slow reagent addition |
Q. Table 2. NMR Reference Peaks
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Thiophene C-H | 6.8–7.2 (m) | 125–130 |
| Urea NH | 5.5–6.0 (br) | 155–160 (C=O) |
Q. Table 3. Biological Activity Benchmarks
| Assay | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| Carbonic anhydrase | 0.8–2.3 | Acetazolamide |
| Anticancer (MCF-7) | 12.4 | Doxorubicin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
